N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide
Overview
Description
N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide is a chemical compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. The presence of the nitrobenzamide moiety and the thiadiazole ring system contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in the presence of triethylamine and absolute ethanol. The reaction mixture is then heated to facilitate the formation of the thiadiazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group, leading to the formation of different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitro group or other reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as iron powder, tin chloride, and hydrogen gas are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used, with reaction conditions varying based on the specific reagent.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, hydroxylamines.
Substitution: Amides, esters, thioesters.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It exhibits cytotoxic properties and is studied for its potential use in cancer therapy. Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including inflammatory and infectious conditions. Industry: Its unique chemical properties make it useful in the development of new materials and coatings.
Mechanism of Action
The mechanism by which N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide exerts its effects involves interactions with specific molecular targets. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The thiadiazole ring system may interact with enzymes or receptors, leading to biological responses. The exact molecular pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide
N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide
N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide
Uniqueness: N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide stands out due to its specific nitro group placement and the presence of the cyclopentylmethyl group, which contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c20-14(11-5-7-12(8-6-11)19(21)22)16-15-18-17-13(23-15)9-10-3-1-2-4-10/h5-8,10H,1-4,9H2,(H,16,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUJAAINLFSDPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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